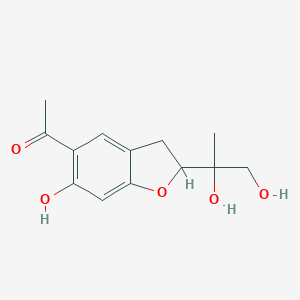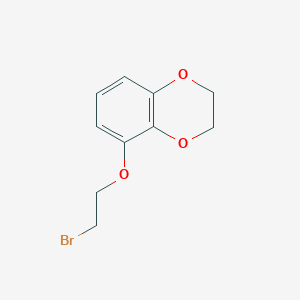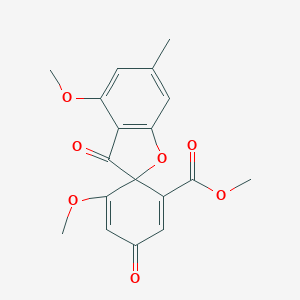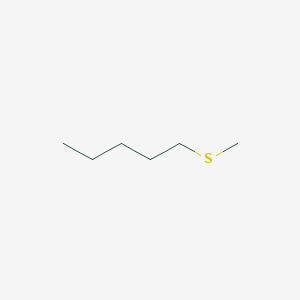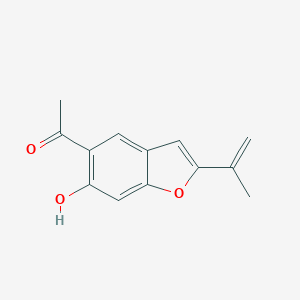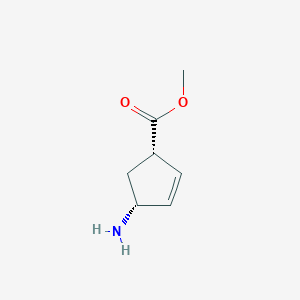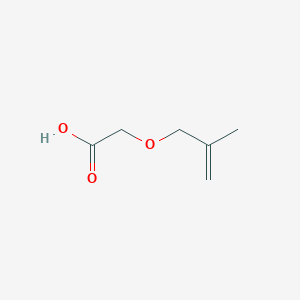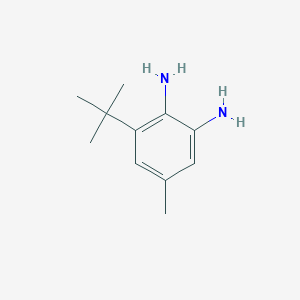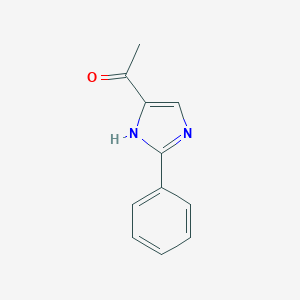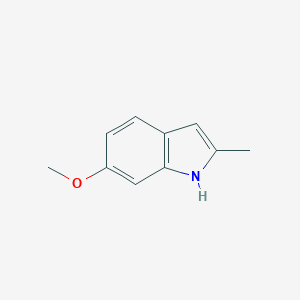
6-methoxy-2-methyl-1H-indole
Vue d'ensemble
Description
“6-methoxy-2-methyl-1H-indole” is a chemical compound with the molecular formula C10H11NO . It is a type of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives, including “6-methoxy-2-methyl-1H-indole”, are prevalent moieties present in selected alkaloids . They can be prepared via condensation reactions, reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .
Molecular Structure Analysis
The molecular structure of “6-methoxy-2-methyl-1H-indole” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C10H11NO/c1-7-5-8-3-4-9 (12-2)6-10 (8)11-7/h3-6,11H,1-2H3 .
Chemical Reactions Analysis
Indole derivatives, including “6-methoxy-2-methyl-1H-indole”, are employed as reactants in various chemical reactions. These include preparation of indolylquinoxalines by condensation reactions, preparation of alkylindoles via Ir-catalyzed reductive alkylation, and arylation reactions using a palladium acetate catalyst .
Physical And Chemical Properties Analysis
“6-methoxy-2-methyl-1H-indole” is a solid at room temperature . It has a molecular weight of 161.2 . The compound should be stored in a dark place, sealed in dry, at room temperature .
Applications De Recherche Scientifique
Fluorescence Studies
6-Methoxyindole: has been used to study the fluorescence of protonated excited-state forms of serotonin and other related compounds in acid environments. This application is crucial for understanding the behavior of bioactive compounds under different pH conditions .
Synthesis of Tryptophan Dioxygenase Inhibitors
This compound is utilized in the preparation of tryptophan dioxygenase inhibitors. These inhibitors have potential applications in anticancer immunomodulation, highlighting the compound’s role in developing therapeutic agents .
Preparation of Indolylquinoxalines
It serves as a reactant in the preparation of indolylquinoxalines through condensation reactions. Indolylquinoxalines are important heterocyclic compounds with various pharmaceutical applications .
Reductive Alkylation
6-Methoxy-2-methylindole: is employed in reductive alkylation reactions catalyzed by iridium, leading to the formation of alkylindoles. This process is significant for modifying indole structures for pharmaceutical synthesis .
Arylation Reactions
The compound is used in arylation reactions using a palladium acetate catalyst. Arylation is a key step in synthesizing complex organic molecules, including drugs and agrochemicals .
Enantioselective Friedel-Crafts Alkylation
It is involved in enantioselective Friedel-Crafts alkylation reactions, which are essential for creating chiral centers in organic molecules, a critical aspect of drug design and synthesis .
Biological Potential as Antiviral Agents
Indole derivatives, including 6-methoxy-2-methyl-1H-indole , have shown inhibitory activity against influenza A and other viruses, indicating their potential as antiviral agents .
Antifungal Metabolite Production
The compound has been identified as 6-methoxy-1H-Indole-2-carboxylic acid in purified extracts optimized for antifungal metabolite production using response surface methodology (RSM). This optimization is vital for maximizing yield and efficacy in antifungal treatments .
Mécanisme D'action
Target of Action
6-Methoxy-2-methyl-1H-indole, like many indole derivatives, is known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . The specific interactions of 6-methoxy-2-methyl-1H-indole with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Indole derivatives are often involved in a variety of biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of 6-methoxy-2-methyl-1H-indole would need to be determined through further experimental studies.
Action Environment
The action of 6-methoxy-2-methyl-1H-indole, like many chemical compounds, can be influenced by various environmental factors. For instance, it should be kept in a dark place, sealed in dry, at room temperature These conditions can influence the compound’s action, efficacy, and stability
Safety and Hazards
Propriétés
IUPAC Name |
6-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQLMUSRHJTMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445621 | |
| Record name | 6-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-methyl-1H-indole | |
CAS RN |
1968-13-4 | |
| Record name | 6-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

